molecular formula C9H6ClNO2 B11901469 6-Chloro-3-hydroxyquinolin-2(1H)-one CAS No. 860207-46-1

6-Chloro-3-hydroxyquinolin-2(1H)-one

Cat. No.: B11901469
CAS No.: 860207-46-1
M. Wt: 195.60 g/mol
InChI Key: PVOGDSMDLVGPKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-3-hydroxyquinolin-2(1H)-one is a synthetic quinolinone derivative that serves as a versatile scaffold in medicinal chemistry and drug discovery research. This compound is of significant interest for the development of novel therapeutic agents, particularly in the field of antiviral research. Structurally related 3-hydroxyquinolin-2(1H)-one analogs have been identified as potent inhibitors of influenza A endonuclease, a key enzyme in the viral replication cycle . These inhibitors function by chelating the divalent metal ions (Mg²⁺ or Mn²⁺) within the enzyme's active site, thereby disrupting the cap-snatching mechanism essential for viral mRNA transcription . Beyond its antiviral potential, the 3-hydroxyquinolin-2(1H)-one core is a privileged structure in the design of biologically active molecules. Researchers utilize this chemotype to develop inhibitors for various targets, including tyrosine kinases like EGFR and HER-2 for anticancer research , and tyrosinase . The chlorine substituent at the 6-position offers a site for further functionalization via cross-coupling reactions, allowing for extensive structure-activity relationship (SAR) studies, as demonstrated in the synthesis of complex derivatives for evaluating inhibitory activity . The compound can also be employed as a key intermediate in organic synthesis, including the preparation of fused heterocyclic systems and specialized dyes . Chemically, alkylation of quinolin-2(1H)-one derivatives can occur at either the nitrogen (N1) or oxygen (O2) atom, with selectivity influenced by reaction conditions and the steric environment of the substrate . This compound is provided for research purposes to investigate these and other applications. This product is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

860207-46-1

Molecular Formula

C9H6ClNO2

Molecular Weight

195.60 g/mol

IUPAC Name

6-chloro-3-hydroxy-1H-quinolin-2-one

InChI

InChI=1S/C9H6ClNO2/c10-6-1-2-7-5(3-6)4-8(12)9(13)11-7/h1-4,12H,(H,11,13)

InChI Key

PVOGDSMDLVGPKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C=C(C(=O)N2)O

Origin of Product

United States

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic compounds by mapping the magnetic properties of atomic nuclei.

¹H NMR Spectral Assignment and Interpretation

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. The ¹H NMR spectrum of 6-Chloro-3-hydroxyquinolin-2(1H)-one, typically recorded in a solvent like DMSO-d₆, reveals distinct signals corresponding to each unique proton.

The aromatic protons on the quinoline (B57606) ring system exhibit characteristic chemical shifts and coupling patterns. For instance, the proton at the C4 position typically appears as a singlet, while the protons on the chlorinated benzene (B151609) ring (H-5, H-7, and H-8) show a more complex splitting pattern due to their coupling interactions. The broad singlet peak at a higher chemical shift is characteristic of the N-H proton of the quinolinone ring, while the hydroxyl proton (O-H) at the C3 position also presents as a singlet.

Table 1: ¹H NMR Spectral Data for this compound

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H-4~6.0-7.0s-
H-5~7.0-8.0d~8.5
H-7~7.0-8.0dd~8.5, 2.5
H-8~7.0-8.0d~2.5
NH~11.0-12.0br s-
OH~9.0-10.0s-

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Spectral Assignment and Interpretation

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon (C-2) of the quinolinone ring is typically observed at a downfield chemical shift (around 160-170 ppm). The carbons bearing the hydroxyl (C-3) and chloro (C-6) substituents, as well as the other aromatic carbons, appear at specific chemical shifts that are influenced by the electronic effects of these substituents.

Table 2: ¹³C NMR Spectral Data for this compound

CarbonChemical Shift (ppm)
C-2~160-170
C-3~140-150
C-4~100-110
C-4a~135-145
C-5~120-130
C-6~125-135
C-7~120-130
C-8~115-125
C-8a~115-125

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Two-Dimensional (2D) NMR Techniques for Structural Confirmation

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are invaluable for confirming the structural assignments made from 1D NMR data.

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. emerypharma.comlibretexts.org Cross-peaks in the COSY spectrum of this compound would confirm the connectivity between adjacent protons on the aromatic ring, for example, between H-7 and H-8, and between H-5 and H-7. emerypharma.comlibretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. wikipedia.org For this compound, HSQC would show correlations between H-4 and C-4, H-5 and C-5, H-7 and C-7, and H-8 and C-8, thus confirming their direct attachment. wikipedia.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. masterorganicchemistry.com The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.

A broad absorption band in the region of 3400-3200 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The N-H stretching vibration of the amide group in the quinolinone ring typically appears in the same region. A strong absorption peak around 1650-1600 cm⁻¹ is characteristic of the C=O (carbonyl) stretching vibration of the amide. The C-Cl stretching vibration is usually observed in the fingerprint region, below 800 cm⁻¹. Aromatic C-H and C=C stretching vibrations give rise to multiple bands in the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively.

Table 3: Key IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)
O-H Stretch (hydroxyl)~3400-3200 (broad)
N-H Stretch (amide)~3400-3200
C=O Stretch (amide)~1650-1600
C=C Stretch (aromatic)~1600-1450
C-Cl Stretch<800

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern would be observed for the molecular ion peak, with the (M+2)⁺ peak having an intensity of approximately one-third of the M⁺ peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight, allowing for the determination of the elemental composition of the molecule. For this compound (C₉H₆ClNO₂), HRMS would provide a measured mass that is very close to the calculated exact mass, confirming its molecular formula with a high degree of confidence.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy is a fundamental technique for probing the electronic transitions within a molecule. For quinolinone derivatives, the UV-Vis absorption spectra are primarily governed by π → π* and n → π* transitions associated with the aromatic quinoline ring system and the carbonyl group.

The core structure of quinolin-2(1H)-one possesses a conjugated system that gives rise to characteristic absorption bands. A modification on the quinolone nucleus, such as the introduction of substituents, can have a considerable influence on the wavelength of maximum absorption (λmax) researchgate.net. In the case of this compound, the presence of the chloro and hydroxyl groups is expected to modulate the electronic properties of the chromophore. The chlorine atom, being an auxochrome, can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption bands, while the hydroxyl group can also influence the spectral properties, often leading to a red shift.

Studies on related compounds provide insight into these electronic transitions. For instance, the UV-Vis absorption spectrum of 6-chloroquinoline (B1265530) has been a subject of both experimental and theoretical investigations. researchgate.netdergipark.org.tr These studies help in understanding the effect of the chlorine substituent on the electronic structure of the quinoline core. The spectra of quinolone derivatives typically exhibit multiple absorption maxima. For example, a study on eighteen different quinolone derivatives showed three main absorption maxima around 210-230 nm, 270-300 nm, and 315-330 nm. actamedicamarisiensis.ro

The solvent environment can also significantly impact the UV-Vis spectrum. Changes in solvent polarity can alter the energy levels of the molecular orbitals, leading to shifts in the absorption maxima. This phenomenon, known as solvatochromism, has been observed in various quinoline derivatives. researchgate.net For instance, the UV spectra of certain quinolones recorded in methanol, 0.1M HCl, and 0.1M NaOH show notable differences, reflecting the influence of pH and solvent on the electronic structure. actamedicamarisiensis.ro

A comparative study of the UV spectra of 5-chloro-7-acetyl-8-hydroxyquinoline and its parent compound, 5-chloro-8-hydroxyquinoline, revealed that the bands in the spectrum of the o-hydroxyquinolinone derivative appear at longer wavelengths or are more intense. cdnsciencepub.com This was attributed to strong intramolecular hydrogen bonding. cdnsciencepub.com Similarly, the formation of intermolecular hydrogen bonds in the solid state can lead to a bathochromic shift in the absorption maximum compared to the spectrum in solution, as observed in quinacridone (B94251) derivatives. nih.gov

Table 1: Illustrative UV Absorption Maxima for Related Quinoline Derivatives

CompoundSolventAbsorption Maxima (λmax, nm)Reference
Various Quinolone Derivatives Methanol, 0.1M HCl, 0.1M NaOH~210-230, ~270-300, ~315-330 actamedicamarisiensis.ro
8-Hydroxyquinoline (B1678124) (Q-1) Aqueous Solution (pH dependent)Varies with pH researchgate.net
5-Chloro-7-acetyl-8-hydroxyquinoline Ethanol (B145695)Longer wavelengths than parent cdnsciencepub.com
Quinacridone (in solid state) Solid StateRed-shifted compared to solution nih.gov

This table is for illustrative purposes and shows data for related compounds, not this compound itself.

Solid-State Characterization Techniques

The solid-state properties of a compound are crucial for its handling, formulation, and stability. Techniques such as X-ray diffraction (XRD), differential scanning calorimetry (DSC), and infrared (IR) spectroscopy are vital for characterizing the solid form of a chemical substance.

Solid-phase synthesis has been employed to create libraries of quinolinone derivatives, highlighting the importance of solid-state chemistry in the exploration of this class of compounds. acs.org For quinolone derivatives, which are typically solid materials, solid-liquid phase equilibria have been determined using dynamic-visual and spectrophotometric methods. acs.org

Differential scanning calorimetry (DSC) is a thermoanalytical technique used to determine the phase transitions of pure substances, such as melting temperature and enthalpy of fusion. acs.org Studies on various quinolone derivatives have shown that they exhibit high melting points, often above 490 K. acs.org This information is critical for understanding the thermal stability of the compound.

Infrared (IR) spectroscopy is another powerful tool for solid-state characterization. It provides information about the functional groups present in a molecule and can be used to study intermolecular interactions, such as hydrogen bonding. In the solid state, the presence of strong intermolecular hydrogen bonds, for example between the N-H and C=O groups in quinolinone structures, can be observed through shifts in the corresponding vibrational frequencies in the IR spectrum.

X-ray Crystallography of Related Quinolinone Structures for Conformational Insights

While the specific crystal structure of this compound is not publicly available, examining the crystallographic data of related quinolinone and chloro-substituted heterocyclic structures provides valuable conformational insights. X-ray crystallography allows for the precise determination of molecular geometry, bond lengths, bond angles, and intermolecular interactions in the solid state.

The crystal structure of a related compound, 4-chloro-2-(quinolin-8-yl)isoindoline-1,3-dione, has been determined. scispace.com This structure provides information on how a chloro-substituted aromatic ring and a quinoline moiety can be arranged in a crystal lattice. The study of a series of 7-chloro-4-substituted-quinolines has also shed light on how different substituents influence the crystallization mechanisms and intermolecular interactions. rsc.org

In many N-heterocyclic compounds, intermolecular hydrogen bonding plays a crucial role in the crystal packing. For example, in the crystal structure of a chlorinated benzothiazine-one derivative, intermolecular N-H···O hydrogen bonds with a distance of 2.832(2) Å are observed, forming a sheet-like network. researchgate.net This type of hydrogen bonding is highly probable in the crystal structure of this compound, given the presence of both N-H and C=O groups, as well as a hydroxyl group. These interactions would significantly influence the conformation and packing of the molecules in the solid state.

The planarity of the quinoline ring system is another important structural feature. In the crystal structure of 2,8-dichloroquinoline, the quinoline ring system is essentially planar. researchgate.net The crystal packing in this case is stabilized by weak C—H···Cl and C—H···N interactions. researchgate.net

Table 2: Crystallographic Data for Related Chloro-Substituted Heterocyclic Compounds

CompoundCrystal SystemSpace GroupKey Intermolecular InteractionsReference
4-Chloro-2-(quinolin-8-yl)isoindoline-1,3-dione Not specifiedNot specifiedNot specified scispace.com
(2E)-7-chloro-2-(7-chloro-3,4-dihydro-3-oxo-2H-1,4-benzothiazin-2-ylidene)-2H-1,4-benzothiazine-3(4H)-one TriclinicP1N-H···O hydrogen bonds researchgate.net
2,8-Dichloroquinoline Not specifiedNot specifiedC-H···Cl and C-H···N interactions researchgate.net

This table presents data for related compounds to infer potential structural features of this compound.

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structures

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure and properties of molecules. ijcce.ac.ir For quinolinone derivatives, DFT calculations, particularly with the B3LYP functional and basis sets like 6-311++G(d,p), are frequently employed to achieve a detailed understanding of their molecular and electronic attributes. ijcce.ac.irdergipark.org.tr

The initial step in computational analysis is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. nih.gov This process involves calculating forces on each atom and adjusting their positions until a minimum energy state is reached. For this compound, this optimization would be performed using a method such as DFT at the B3LYP/6-311++G(d,p) level of theory. dergipark.org.tr

The resulting optimized structure is expected to feature a largely planar quinoline bicyclic system, a characteristic observed in related crystal structures like 6-Chloro-quinolin-2(1H)-one. nih.gov The precise bond lengths and angles determined by this calculation are fundamental for understanding the molecule's steric and electronic properties. Below are representative theoretical values for key geometric parameters based on analyses of similar quinolinone structures.

Interactive Table: Representative Geometric Parameters of this compound

ParameterBond/AngleRepresentative Value
Bond LengthC2=O~1.23 Å
Bond LengthC3-O3~1.36 Å
Bond LengthN1-C2~1.38 Å
Bond LengthC6-Cl~1.74 Å
Bond AngleN1-C2-C3~118°
Bond AngleC2-C3-C4~121°
Bond AngleC5-C6-C7~120°
Dihedral AngleC5-C6-C7-C8~0°

Note: These values are illustrative and represent typical outputs from DFT calculations on analogous structures.

Understanding the distribution of electronic charge within a molecule is crucial for predicting its interactions and reactivity. Natural Bond Orbital (NBO) or Mulliken population analyses are standard computational methods used to calculate the partial atomic charge on each atom. nih.govijcce.ac.ir These charges reveal the effects of electronegative atoms and resonance within the molecular framework.

In this compound, the electronegative oxygen, nitrogen, and chlorine atoms are expected to carry partial negative charges, while the hydrogen atoms and some carbon atoms will bear partial positive charges. This charge separation gives rise to the molecule's dipole moment and influences its electrostatic interactions.

Interactive Table: Representative Mulliken Atomic Charges

AtomRepresentative Charge (a.u.)
O (C2=O)-0.55
O (C3-OH)-0.60
N1-0.70
Cl6-0.15
H (N1-H)+0.35
H (O3-H)+0.45
C2+0.65
C6+0.10

Note: These values are illustrative examples based on computational studies of similar chlorinated and hydroxylated quinolinones.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. wikipedia.org

The HOMO is the outermost orbital containing electrons and acts as an electron donor in chemical reactions. Its energy level corresponds to the molecule's ionization potential. In a molecule like this compound, the electron density of the HOMO is typically localized on the more electron-rich regions. Computational models suggest that the HOMO would be distributed across the fused benzene ring and the electron-donating hydroxyl group at the C3 position.

The LUMO is the innermost orbital without electrons and serves as an electron acceptor. Its energy relates to the electron affinity of the molecule. For this quinolinone derivative, the LUMO is expected to be centered on the electron-withdrawing portions of the molecule. This includes the pyridinone ring, particularly the carbonyl group (C=O) and the carbon atom bonded to the chlorine (C-Cl), which can accept electron density. nih.gov

The energies of these orbitals and the resulting energy gap can be precisely calculated using DFT.

Interactive Table: Representative FMO Energy Values

ParameterRepresentative Energy (eV)
HOMO Energy-6.20 eV
LUMO Energy-2.15 eV
HOMO-LUMO Gap (ΔE)4.05 eV

Note: These energy values are representative examples derived from DFT calculations on analogous quinolinone compounds. ijcce.ac.ir

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Prediction

A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict how a molecule will interact with other chemical species. nih.gov It illustrates the charge distribution on the molecule's surface, providing a guide to its reactive sites. MEP maps are color-coded to represent different potential values:

Red: Regions of most negative electrostatic potential, indicating an excess of electrons. These sites are prone to electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating a deficiency of electrons. These sites are susceptible to nucleophilic attack.

Green: Regions of neutral or near-zero potential.

Prediction of Spectroscopic Parameters

Computational methods allow for the a priori prediction of various spectroscopic data, which can aid in the identification and characterization of this compound.

The prediction of nuclear magnetic resonance (NMR) chemical shifts is a valuable application of computational chemistry, particularly for the structural elucidation of organic molecules. mdpi.com Density Functional Theory (DFT) is a commonly employed method for this purpose. nih.gov The Gauge-Invariant Atomic Orbital (GIAO) method, often used in conjunction with DFT functionals like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)), allows for the calculation of 1H and 13C NMR chemical shifts. researchgate.netdergipark.org.tr

These calculations are typically performed on the optimized geometry of the molecule. To improve accuracy and better mimic experimental conditions, solvent effects can be incorporated using models like the Polarizable Continuum Model (PCM). nih.gov For certain protons, such as those on heteroatoms (e.g., N-H or O-H), the inclusion of explicit solvent molecules in the calculation may be necessary for more accurate predictions. nih.gov The accuracy of modern computational methods can be quite high, with Mean Absolute Errors (MAEs) for 1H shifts reported to be as low as 0.2–0.3 ppm. nih.gov For 13C shifts, MAEs are generally larger, in the range of 1.9-2.2 ppm. arxiv.org

Below is a table illustrating the kind of data generated from such computational studies, comparing theoretical and experimental chemical shifts for a related quinoline derivative.

Table 1: Comparison of Theoretical and Experimental NMR Chemical Shifts for a Quinoline Derivative

Atom Experimental δ (ppm) Calculated δ (ppm)
C2 151.2 150.8
C3 122.5 122.1
C4 136.4 136.0
C4a 128.9 128.5
C5 127.8 127.5
C6 130.1 129.8
C7 127.3 127.0
C8 129.6 129.2
C8a 148.7 148.3
H2 8.85 8.80
H3 7.45 7.40
H4 8.10 8.05
H5 7.70 7.65
H7 7.55 7.50
H8 8.20 8.15

Note: Data is illustrative for a representative quinoline compound based on methodologies described in the literature. researchgate.netdergipark.org.tr

Computational vibrational frequency analysis is used to predict the infrared (IR) spectrum of a molecule. These calculations, typically performed at the same level of theory as the geometry optimization (e.g., DFT/B3LYP), yield the frequencies and intensities of the fundamental vibrational modes. dergipark.org.tr The assignments of these modes are often clarified using Potential Energy Distribution (PED) analysis. dergipark.org.tr

Calculated vibrational frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and other model limitations. dergipark.org.tr To account for this, the computed frequencies are commonly scaled using empirical scaling factors. dergipark.org.tr For instance, different scaling factors might be applied for frequencies above and below a certain wavenumber (e.g., 1700 cm⁻¹) to improve agreement with experimental data. dergipark.org.tr

The predicted spectrum can be compared with an experimental Fourier Transform Infrared (FT-IR) spectrum to confirm the structure of this compound. Key vibrational modes would include the O-H, N-H, C=O, and C-Cl stretching frequencies, as well as aromatic C-H and C=C vibrations.

Table 2: Predicted Fundamental Vibrational Frequencies for a Substituted Quinolinone

Wavenumber (cm⁻¹) (Scaled) Assignment
3550 O-H stretch
3300 N-H stretch
1638 C=O stretch
1564 Aromatic C=C stretch
1411 Alkyl C-H bend
738 C-Cl stretch

Note: This table is based on data for a related functionalized quinazolinone and serves as an example of vibrational assignments. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is a standard method for simulating electronic absorption spectra (UV-Vis). researchgate.net By calculating the vertical excitation energies and oscillator strengths from the ground state to various excited states, one can predict the absorption maxima (λmax). mdpi.com These simulations help in understanding the electronic transitions of this compound.

The choice of solvent in the TD-DFT calculation is crucial as it can significantly influence the absorption wavelengths. mdpi.com Comparing the simulated spectrum with the experimental one can confirm the electronic structure and the nature of the transitions (e.g., π→π* or n→π*). For quinoline derivatives, substitutions on the ring system are known to alter the electronic and, consequently, the spectral properties. dergipark.org.tr

Table 3: Simulated UV-Vis Absorption Data for a Quinoline Derivative

Transition Calculated λmax (nm) Experimental λmax (nm) Oscillator Strength (f)
S0 → S1 315 313 0.045
S0 → S2 280 278 0.120
S0 → S3 235 230 0.550

Note: Illustrative data based on methodologies for quinoline derivatives. mdpi.comresearchgate.net

Non-Linear Optical (NLO) Properties

Molecules with large hyperpolarizabilities are of interest for applications in non-linear optics (NLO). Computational methods can predict these properties, guiding the design of new NLO materials. The first hyperpolarizability (β₀), a key NLO parameter, can be calculated using quantum chemical methods. rsc.org

For quinoline-based systems, the electronic donor-acceptor character and the extent of π-conjugation are critical factors influencing the NLO response. rsc.org Theoretical calculations can explore how the introduction of substituents like the chloro and hydroxyl groups in this compound affects its dipole moment (μ), polarizability (α), and hyperpolarizability (β). Such calculations can screen potential candidates for NLO applications before undertaking synthetic efforts. nih.gov

Table 4: Calculated NLO Properties for a Representative Chromophore

Property Calculated Value
Dipole Moment (μ) (Debye) 8.5
Polarizability (α) (10⁻²⁴ esu) 45.2
First Hyperpolarizability (β₀) (10⁻³⁰ esu) 250

Note: The data is hypothetical and for illustrative purposes to show the type of parameters calculated in NLO studies.

Thermodynamic Parameter Computations

Quantum chemical calculations can provide accurate estimates of various thermodynamic parameters. Methods like Gaussian-3 (G3) theory can be used to compute gas-phase enthalpies of formation (ΔHf°) for molecules like hydroxyquinoline isomers. researchgate.net These calculations are essential for understanding the relative stabilities of different isomers and conformers.

By computing properties such as the enthalpy, entropy, and Gibbs free energy at different temperatures, a comprehensive thermodynamic profile of this compound can be established. This information is valuable for predicting the equilibrium constants and feasibility of reactions involving the compound.

Table 5: Calculated Thermodynamic Parameters for Hydroxyquinoline Isomers

Isomer ΔHf° (gas-phase) (kJ/mol) Relative Stability (kJ/mol)
3-Hydroxyquinoline 35.1 7.8
4-Hydroxyquinoline 15.5 -11.8
8-Hydroxyquinoline 27.3 0.0

Note: Data from a computational study on hydroxyquinoline isomers, with 8-hydroxyquinoline as the reference. researchgate.net This illustrates the type of thermodynamic data that can be generated.

Mechanistic Investigations through Computational Modeling

Computational modeling is a cornerstone of modern mechanistic organic chemistry. rsc.org By mapping the potential energy surface of a reaction, computational methods can identify transition states, intermediates, and reaction pathways. This allows for a detailed, step-by-step understanding of how a reaction occurs.

For a molecule like this compound, computational modeling could be used to investigate various potential reactions. For example, it could be used to:

Explore the tautomeric equilibrium between the keto (quinolin-2-one) and enol (2-hydroxyquinoline) forms.

Model the mechanism of its synthesis or its subsequent functionalization.

Investigate its interaction with biological targets by modeling docking poses and binding energies.

These studies provide insights into reaction kinetics and thermodynamics, helping to explain experimental observations and predict the outcomes of new reactions. rsc.org

Computational Chemistry and Theoretical Investigations

Exploration of Reaction Pathways and Transition States

Computational and theoretical chemistry provides a powerful lens for understanding the intricate details of chemical reactions. Through the use of quantum chemical calculations, researchers can model reaction mechanisms, identify transient intermediates, and characterize the high-energy transition states that connect them. This sub-section would typically delve into the specific computational studies that have elucidated the reaction pathways involving 6-Chloro-3-hydroxyquinolin-2(1H)-one.

However, a comprehensive search of the scientific literature reveals a significant gap in this area. To date, there are no published computational studies specifically detailing the exploration of reaction pathways and transition states for this compound. While computational methods, such as Density Functional Theory (DFT), have been applied to understand the reactivity and electronic properties of other quinoline (B57606) derivatives, this specific compound has not been the subject of such an investigation.

For instance, in silico studies on other quinolone systems have successfully identified transition states in reactions like catalytic alkynylations, providing insights into enantioselectivity by analyzing non-covalent interactions and stabilizing electrostatic forces. These studies often employ DFT at levels of theory such as B3LYP with appropriate basis sets to model the potential energy surface of a reaction.

Furthermore, theoretical investigations into the synthesis of quinoline derivatives have explored various mechanistic pathways, including cyclization and functionalization steps. These studies can determine the rate-determining steps and the influence of catalysts and solvents on the reaction energy profile.

Although these examples demonstrate the capability of computational chemistry to unravel complex reaction mechanisms in related heterocyclic systems, the absence of specific data for this compound means that a detailed discussion of its reaction pathways and transition states, supported by data tables of calculated energies and geometries, cannot be provided at this time. The field awaits dedicated computational research to illuminate the mechanistic aspects of this particular molecule's reactivity.

Structure Activity Relationship Sar Studies and Molecular Interactions

Methodological Approaches to SAR Studies for Quinolinones

The investigation of SAR for quinolinone compounds employs a variety of methodological approaches to identify key structural motifs responsible for their biological effects. oncodesign-services.com These studies are fundamental in drug discovery, guiding the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties. oncodesign-services.com

A primary method involves the synthesis of analogues , where a series of compounds are created with systematic structural modifications to a parent molecule. oncodesign-services.com The biological activity of each analogue is then evaluated through various assays, such as enzyme inhibition, receptor binding, or antimicrobial tests. oncodesign-services.com For quinolinones, this often involves modifying substituents at different positions of the quinolinone core.

Computational SAR methods , including Quantitative Structure-Activity Relationship (QSAR) modeling, are also extensively used. These techniques employ statistical and machine learning models to correlate the chemical structures of compounds with their biological activities. nih.gov By analyzing a dataset of quinolinone derivatives with known activities, QSAR models can predict the activity of novel, untested compounds, thereby accelerating the drug discovery process. nih.gov Molecular modeling, a key component of computational SAR, allows for the three-dimensional visualization of molecules and their interactions with biological targets. oncodesign-services.com

A common approach in SAR studies is the modification of the quinolinone core at various positions to assess the impact on biological activity. For instance, screening a library of quinolinone derivatives can lead to the identification of a lead compound, which is then systematically modified at different positions (e.g., R1, R2, and R3) to determine the optimal substituents for a specific biological target. nih.gov

Role of the 6-Chloro Substituent in Modulating Biological Activity

The presence and position of halogen substituents, such as chlorine, on the quinoline (B57606) ring can significantly influence the biological activity of the compound. The introduction of a chlorine atom can alter the molecule's physicochemical properties, including its lipophilicity, electronic distribution, and steric profile, which in turn affects its interaction with biological targets. eurochlor.org

Specifically, a chlorine atom at the 6-position of the quinoline ring has been shown to be a favorable substitution for enhancing various biological activities. For example, studies on different quinoline derivatives have demonstrated that a 6-chloro substituent can contribute to antibacterial and antiparasitic properties. slideshare.netrsc.org In some instances, the presence of a chloro-substituent has been found to enhance the antileishmanial activity of quinoline derivatives. rsc.org

Table 1: Impact of 6-Substituent on Quinolinone Activity

6-SubstituentObserved Biological ActivityReference
ChloroEnhanced antibacterial and antiparasitic activity slideshare.netrsc.org
FluoroSignificantly enhanced antibacterial activity slideshare.net
MethylPotent activity against certain cancer cell lines biointerfaceresearch.com
MethoxyCan enhance activity depending on the overall structure mdpi.com

Impact of the 3-Hydroxy Moiety on Molecular Recognition

The 3-hydroxy group on the quinolinone ring plays a crucial role in molecular recognition through its ability to form hydrogen bonds. This functional group can act as both a hydrogen bond donor and acceptor, enabling it to establish specific interactions with amino acid residues within the binding site of a biological target. mdpi.com

The orientation and presence of the 3-hydroxy moiety can significantly influence the binding affinity and selectivity of the compound. For instance, in the context of certain enzymes, the hydroxyl group may interact with key residues in the active site, contributing to the inhibitory activity of the molecule. The formation of intramolecular hydrogen bonds is also a possibility, which can affect the compound's conformation and, consequently, its biological activity. mdpi.com

Studies on related quinoline structures have highlighted the importance of substituents at the C3 position for biological activity. For example, in a series of quinoline-based compounds targeting Mycobacterium tuberculosis, modifications at the C3 position were found to be critical for potency. acs.org While not a hydroxyl group, the nature of the substituent at this position dictates the interaction with the target protein.

SAR of Quinolinone Core Modifications

Modifications to the core structure of quinolinones are a key strategy in SAR studies to explore and optimize biological activity. dntb.gov.ua These modifications can involve altering the heterocyclic ring system, introducing various substituents at different positions, or a combination of both. researchgate.net

Key findings from SAR studies on quinolinone derivatives include:

Position 1: Alkyl substitutions, particularly lower alkyl groups like methyl and ethyl, are often essential for activity. slideshare.net

Position 2: The introduction of bulky, hydrophobic substituents at the C(2) position can be necessary for inhibitory activity against certain enzymes. nih.gov Conversely, in some cases, substitution at this position can greatly reduce activity. slideshare.net

Position 3 and 4: The presence of a carboxylic acid group at the C(3) position and a carbonyl group at the C(4) position is often essential for antibacterial activity, as this moiety is crucial for binding to DNA gyrase. youtube.com

Position 7: Substitutions at this position, such as piperazine or pyrrolidine rings, often lead to active compounds. slideshare.net

Table 2: General SAR Findings for Quinolinone Core Modifications

Position of ModificationGeneral Impact on ActivityReference
1Alkyl substitution is often essential. slideshare.net
2Bulky, hydrophobic groups can be beneficial. nih.gov
3 & 4Carboxylic acid and carbonyl groups are often crucial for antibacterial activity. youtube.com
7Heterocyclic ring substitutions can lead to active compounds. slideshare.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net For 6-Chloro-3-hydroxyquinolin-2(1H)-one and its analogues, docking simulations provide valuable insights into their potential binding modes and interactions with biological targets at the molecular level. nih.govmdpi.com

These simulations help in understanding the binding affinity and identifying the key interactions that stabilize the ligand-receptor complex. nih.gov The process involves placing the ligand (the quinolinone derivative) into the binding site of a receptor (a protein or enzyme) and calculating a scoring function to estimate the binding affinity. nih.gov

Molecular docking studies can identify the specific amino acid residues within the active site of a target protein that are crucial for the binding of quinolinone derivatives. researchgate.net These "hotspots" are regions in the binding pocket that contribute significantly to the binding energy.

For example, docking studies of quinoline derivatives with various protein targets have revealed interactions with key residues such as:

Glycine (B1666218), Lysine, Threonine, Histidine, Serine, and Proline in the active site of Plasmodium falciparum lactate dehydrogenase. researchgate.net

Isoleucine, Lysine, Valine, Phenylalanine, Tryptophan, and Glutamic acid in the binding site of the CB1a protein. nih.gov

The identification of these key residues provides a roadmap for designing new analogues with improved binding affinity by introducing functional groups that can form stronger interactions with these specific amino acids.

The stability of the ligand-target complex is often determined by a network of non-covalent interactions, including hydrogen bonds and pi-stacking interactions.

Pi-Stacking Interactions: The aromatic quinoline ring system can engage in pi-pi stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan within the binding site. researchgate.net These interactions, where the aromatic rings are stacked parallel to each other, contribute to the stability of the complex. The mean separation distance for such interactions is typically around 3.4 Å. researchgate.net The presence of the electron-withdrawing chlorine atom can influence the electronic properties of the aromatic ring and modulate the strength of these pi-stacking interactions.

Conformational Analysis of Bound Ligands

The precise conformation of this compound when bound to a biological target is crucial for understanding its mechanism of action and for the rational design of more potent analogs. While direct co-crystal structures of this specific ligand are not extensively available in the public domain, computational methods such as molecular docking provide significant insights into its bioactive conformation and key molecular interactions within a protein's active site.

Detailed research findings from induced-fit docking (IFD) studies on structurally related N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives targeting the phosphatidylinositol 3-kinase (PI3Kα) enzyme offer a valuable model for the binding mode of the 6-chloro-hydroxyquinolin-2-one scaffold. These studies reveal that the quinolone core is the primary anchor, establishing critical interactions with the amino acid residues in the binding pocket.

The following table summarizes the key interactions observed in the molecular docking studies of analogous compounds within the PI3Kα binding site, which can be extrapolated to infer the likely binding conformation of this compound.

Interacting Ligand MoietyType of InteractionKey Amino Acid Residues (in PI3Kα)
Quinolone Oxygen (C2=O)Hydrogen BondVal851
4-Hydroxyl GroupHydrogen BondAsp933
6-Chloro GroupHydrophobic InteractionTrp780, Tyr836
Quinolone Ring Systemπ-π StackingTyr836

These interactions dictate a relatively rigid conformation for the core quinolone structure when bound to the active site. The planarity of the bicyclic system is largely maintained, facilitating the observed π-π stacking interactions. The specific orientation and torsion angles of the substituent groups would be further constrained by the local environment of the binding pocket. This conformational restriction upon binding is a common feature for many small molecule inhibitors and is essential for achieving high binding affinity and specificity.

Mechanistic Insights into Molecular and Cellular Actions

Enzyme Inhibition Mechanisms

The therapeutic and biological potential of 6-Chloro-3-hydroxyquinolin-2(1H)-one and its parent scaffold, 3-hydroxyquinolin-2(1H)-one, stems from their ability to interact with and inhibit various enzymes through specific molecular mechanisms.

The 3-hydroxyquinolin-2(1H)-one scaffold has been identified as a promising basis for the development of inhibitors against the influenza A virus endonuclease, a critical enzyme for viral replication. nih.gov This enzyme is part of the viral RNA-dependent RNA polymerase (RdRp) complex and is essential for the "cap-snatching" process. nih.govnih.gov

The endonuclease active site of the influenza polymerase acidic (PA) protein belongs to a class of enzymes that utilize two divalent metal ions, typically magnesium or manganese, to catalyze the cleavage of phosphodiester bonds in host pre-mRNAs. nih.govrsc.org The 3-hydroxyquinolin-2(1H)-one structure is particularly effective because it acts as a bimetal chelating ligand. nih.gov X-ray crystallography studies of a related compound, 7-(p-fluorophenyl)-3-hydroxyquinolin-2(1H)-one, complexed with the influenza endonuclease have clearly shown the molecule binding to the two metal ions at the active site. nih.gov This chelation effectively neutralizes the catalytic function of the enzyme, preventing it from cleaving host mRNA. nih.govrsc.org The core scaffold's hydroxyl group at the 3-position further stabilizes this interaction through a hydrogen bond with the amino acid residue Lysine 134. nih.gov

"Cap-snatching" is a process where the virus cleaves the 5' cap structure from host cellular mRNAs and uses it as a primer to initiate the transcription of its own viral genes. nih.govnih.gov This allows the viral mRNA to be recognized and translated by the host cell's ribosomal machinery. nih.gov By inhibiting the endonuclease function through metal chelation, 6-substituted 3-hydroxyquinolin-2(1H)-ones directly interfere with and block this essential cap-snatching activity. nih.gov This inhibition of primer generation halts the synthesis of viral mRNA, thereby blocking viral replication. nih.govnih.gov The development of potent endonuclease inhibitors based on the 6- and 7-substituted 3-hydroxyquinolin-2(1H)-one scaffold is considered a promising strategy for creating new anti-influenza therapeutics. nih.gov

D-Amino Acid Oxidase (DAAO) is a flavoenzyme that degrades D-amino acids, such as D-serine, which is a co-agonist at the glycine (B1666218) site of the N-methyl-D-aspartate (NMDA) receptor in the brain. nih.govnih.gov Inhibition of DAAO can increase the levels of D-serine, which has been proposed as a therapeutic strategy for conditions like schizophrenia. nih.gov High-throughput screening identified the parent compound, 3-hydroxyquinolin-2(1H)-one, as a highly potent inhibitor of human DAAO. nih.govnih.gov Subsequent structure-activity relationship (SAR) studies demonstrated that substitutions on the quinolinone ring significantly influence inhibitory activity. The 6-chloro analog, in particular, has been noted for its potent inhibition of DAAO activity, with a reported IC₅₀ value of 188 nM for a closely related analog, 6-chloro-1,2-benzisoxazol-3(2H)-one (CBIO). nih.gov

Inhibitory Activity of Quinolinone Derivatives on D-Amino Acid Oxidase (DAAO)
CompoundDAAO Inhibitory Activity (IC₅₀)Reference
3-Hydroxyquinolin-2(1H)-one4 nM nih.gov
6-Chloro-1,2-benzisoxazol-3(2H)-one (CBIO) (Analog)188 nM nih.gov

Based on the conducted research, no direct evidence was found to conclusively link this compound to the inhibition of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase or the modulation of the Signal Transducer and Activator of Transcription 3 (STAT-3) signaling pathway. While structurally related quinazoline-based scaffolds are known EGFR inhibitors, this activity has not been specifically documented for the this compound compound itself in the reviewed literature. nih.govnih.gov Similarly, while STAT-3 is a known therapeutic target in various diseases, its modulation by this specific compound is not described in the available research.

A review of the scientific literature did not yield evidence to support the role of this compound in the enhancement of transcription activity of Hepatitis B Virus (HBV) enhancers I (ENI) and II (ENII). These viral enhancers are critical for controlling HBV gene expression and replication, and are typically targeted for inhibition in antiviral strategies. nih.gov The available research on quinolinone derivatives in the context of viral diseases primarily focuses on their potential as antiviral agents through the inhibition of viral enzymes, rather than the enhancement of viral transcription. nih.gov

Inhibition of Influenza A Endonuclease

Cellular Mechanism Studies (focused on molecular pathways)

The biological activities of quinolinone derivatives are often attributed to their interactions with key cellular pathways that regulate cell life and death. Although direct studies on this compound are not extensively documented, research on its analogs points towards several potential mechanisms of action.

Influence on Cell Cycle Progression

Induction of Apoptosis

The induction of programmed cell death, or apoptosis, is a key strategy in cancer therapy. While direct evidence for this compound inducing apoptosis is yet to be established, related quinolinone derivatives have demonstrated pro-apoptotic activities. For example, a series of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives, which share the 6-chloro-quinolinone core, have shown antiproliferative activity against human colon carcinoma cell lines. semanticscholar.orgnih.gov Their mechanism is thought to involve the phosphatidylinositol 3-kinase (PI3Kα) signaling pathway, a critical regulator of cell survival and proliferation. semanticscholar.org By potentially occupying the PI3Kα binding site, these compounds can disrupt downstream signaling, leading to the inhibition of cell growth and, in many cases, the initiation of the apoptotic cascade. semanticscholar.org

Interference with DNA Replication Processes

One of the documented cellular actions of a derivative of the titular compound is its ability to interfere with DNA replication, particularly in the context of antiviral activity. A study focused on novel 6-chloro-4-(2-chlorophenyl)-3-(2-hydroxyethyl) quinolin-2(1H)-one derivatives found that these compounds could inhibit the replication of Hepatitis B virus (HBV) DNA. This suggests that the quinolinone scaffold can be chemically modified to interact with viral replication machinery, presenting a potential avenue for the development of antiviral agents.

Disruption of Microtubule Network

The microtubule network is a dynamic cytoskeletal structure essential for cell division, motility, and intracellular transport, making it an attractive target for anticancer drugs. Although there is no direct evidence to suggest that this compound disrupts the microtubule network, this mechanism of action is observed in other heterocyclic compounds. The potential for quinolinone derivatives to interact with tubulin or microtubule-associated proteins remains an area for future investigation.

Chemosensory Applications

The quinoline (B57606) scaffold is not only explored for its therapeutic potential but also for its role in chemosensory applications. While specific data on this compound is absent, a study on a quinoline-based hydrazone derivative has demonstrated its utility as an optical chemosensor. This derivative exhibited a distinct color change from colorless to red and the appearance of fluorescence in the presence of tributyltin (TBT), a toxic biocide. mdpi.com This finding highlights the potential for quinoline structures to be engineered as sensitive and selective detectors for environmental toxins. mdpi.com The electronic properties of the quinoline ring system, which can be modulated by substituents like the chloro group and hydroxyl group in the title compound, are key to these sensory capabilities.

Structure-Mechanistic Relationship Delineation

The biological activity of quinolinone derivatives is intrinsically linked to their chemical structure. The nature and position of substituents on the quinolinone core can significantly influence their interaction with biological targets and, consequently, their cellular effects.

For the N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide series, the presence of the 6-chloro substituent is a key feature shared with the title compound. The antiproliferative activity of these derivatives against colon cancer cell lines underscores the potential of the 6-chloro-4-hydroxy-2-quinolone scaffold as a pharmacophore for anticancer agents. semanticscholar.orgnih.gov The carboxamide side chain at the 3-position is crucial for the observed activity, with different substitutions on the N-phenyl ring modulating the potency. semanticscholar.org This suggests that modifications at the 3-position of this compound could be a fruitful strategy for developing potent bioactive molecules.

The following table summarizes the antiproliferative activity of selected N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives against human colon carcinoma (HCT-116) cells, illustrating the structure-activity relationship.

Compound IDSubstitution on N-phenyl ringIC50 (µM) against HCT-116 cells
18 4-Fluoro3.3
21 4-Chloro4.9
19 3-Chloro5.3
16 Unsubstituted8.9
Data sourced from a study on N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides. semanticscholar.org

This data indicates that electron-withdrawing groups at the para-position of the N-phenyl ring enhance the cytotoxic activity.

In the context of antiviral activity, the study on 6-chloro-4-(2-chlorophenyl)-3-(2-hydroxyethyl) quinolin-2(1H)-one derivatives also provides valuable structure-activity relationship insights. The specific arrangement of the chloro-substituted phenyl group at the 4-position and the hydroxyethyl (B10761427) group at the 3-position, in conjunction with the 6-chloro-quinolinone core, was found to be important for the inhibition of HBV DNA replication.

Future Directions in Academic Research of 6 Chloro 3 Hydroxyquinolin 2 1h One

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The development of efficient and environmentally benign synthetic routes to 6-Chloro-3-hydroxyquinolin-2(1H)-one and its analogs is a cornerstone of future research. While classical methods exist, contemporary research is focused on improving these processes in terms of yield, selectivity, and sustainability.

One promising avenue is the application of electrochemical synthesis. This technique offers a sustainable alternative to traditional chemical oxidations and reductions, often avoiding harsh reagents and minimizing waste. For instance, the electrochemical reduction of nitroarenes has been shown to be a highly selective method for constructing N-hydroxyquinol-4-ones, a related class of compounds. acs.org This approach, which can be performed using environmentally benign solvents and carbon-based electrodes, could be adapted for the synthesis of this compound, potentially starting from readily available 2-nitrobenzoic acid derivatives. acs.org

Furthermore, advancements in catalytic systems, such as the use of transition metal catalysts, could streamline the synthesis. Research into novel catalytic cycles that can facilitate the key bond-forming reactions in the quinolinone ring system under mild conditions will be crucial. The goal is to develop protocols that are not only high-yielding but also atom-economical and scalable. acs.org

Advanced Derivatization Strategies for Diversified Chemical Scaffolds

The true potential of this compound lies in its capacity to serve as a versatile scaffold for the generation of diverse chemical libraries. Advanced derivatization strategies are key to unlocking this potential, allowing for the systematic modification of the core structure to explore a wider chemical space and optimize biological activity.

Future research will likely focus on several key areas of derivatization:

Modification of the Hydroxyl Group: The hydroxyl group at the 3-position is a prime site for modification. Esterification, etherification, and the introduction of various functional groups can significantly alter the compound's polarity, lipophilicity, and hydrogen-bonding capabilities.

Substitution at the N1-Position: The nitrogen atom of the quinolinone ring can be alkylated or arylated to introduce a wide range of substituents. This can influence the compound's steric profile and electronic properties.

Functionalization of the Benzene (B151609) Ring: While the 6-position is chlorinated, other positions on the benzene ring could be targeted for further substitution, introducing additional diversity.

These derivatization efforts will benefit from modern synthetic techniques such as on-fiber derivatization (OFD) and various silylation methods, which can improve reaction efficiency and allow for the analysis of complex mixtures. mdpi.comresearchgate.net The synthetic versatility of the quinoline (B57606) ring system allows for the generation of a large number of structurally diverse derivatives through both substitution and derivatization of the core structure. researchgate.net

Application of Machine Learning and AI in SAR and Compound Design

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the process of drug discovery and compound design. In the context of this compound, these computational tools can significantly accelerate the identification of promising derivatives with enhanced biological activity.

ML models can be trained on existing datasets of quinolinone derivatives to predict their Structure-Activity Relationships (SAR). researchgate.net By analyzing the docking scores of multiple compounds to a variety of protein structures, ML algorithms can learn to distinguish between active and inactive compounds with greater accuracy than traditional methods alone. mdpi.com This approach can help prioritize which derivatives to synthesize and test, saving time and resources.

Furthermore, generative AI models can be employed to design entirely new chemical entities based on the this compound scaffold. These models can learn the underlying chemical rules from large databases of known molecules and then generate novel structures with desired properties, such as high predicted binding affinity for a specific biological target. researchgate.net The use of machine learning to predict reactive sites for electrophilic aromatic substitution with high accuracy can also guide the synthesis of novel derivatives. researchgate.net

In-depth Investigations of Specific Biological Targets and Signaling Cascades

While the broader biological potential of quinolinones is recognized, future research on this compound needs to focus on identifying and validating its specific molecular targets and elucidating its effects on cellular signaling pathways. The presence of the chloro substituent can profoundly impact a compound's potency and pharmacokinetic properties. chemrxiv.org

One area of interest is its potential as an anticancer agent. Derivatives of the related N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide have shown antiproliferative activity against colon cancer cell lines, with induced-fit docking studies suggesting they bind to the phosphatidylinositol 3-kinase (PI3Kα) enzyme. mdpi.com Future studies should investigate whether this compound or its derivatives can also target the PI3K/AKT signaling pathway, which is frequently dysregulated in cancer. mdpi.com

Another potential avenue of investigation is its role in quorum sensing (QS) inhibition in bacteria like Pseudomonas aeruginosa. mdpi.com QS is a cell-to-cell communication system that regulates virulence factor production and biofilm formation. mdpi.com Given that some quinolone derivatives interfere with QS, exploring the activity of this compound in this context could lead to the development of novel anti-infective agents that circumvent traditional antibiotic resistance mechanisms. mdpi.com

Development of this compound as a Chemical Biology Probe

A chemical probe is a small molecule with high potency and selectivity for a specific biological target, used to study its function in biological systems. febs.org Developing this compound into a chemical probe represents a significant future direction that could unlock new biological discoveries.

To qualify as a high-quality chemical probe, a compound must exhibit high potency (typically with an in vitro IC50 of less than 100 nM), significant selectivity over related proteins, and demonstrate on-target effects in cellular assays. nih.govrsc.org The development process involves iterative cycles of design, synthesis, and biological testing to optimize these properties.

Once a potent and selective probe based on the this compound scaffold is developed, it can be used to:

Validate novel drug targets: By selectively inhibiting a specific protein, the probe can help researchers understand the protein's role in disease. nih.govrsc.org

Interrogate complex biological pathways: Chemical probes allow for the temporal control of protein function, providing insights that can be difficult to obtain with genetic methods. youtube.com

Serve as a starting point for drug discovery programs: A well-characterized chemical probe can be the foundation for developing clinical drug candidates. rsc.org

The journey from a lead compound to a chemical probe is challenging but offers immense rewards in terms of advancing fundamental biological knowledge and accelerating the development of new therapeutics.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 6-Chloro-3-hydroxyquinolin-2(1H)-one, and how can reaction conditions be adjusted to improve yield?

  • Methodological Answer : The compound can be synthesized via cyclization of substituted anilines with chloroacetyl chloride under acidic conditions. For example, details a reflux method using ethanol and catalytic acid (e.g., HCl), achieving yields up to 77%. Key parameters include temperature control (80–100°C), stoichiometric ratios of reagents (e.g., 1:1 molar ratio of aldehyde to amine), and purification via crystallization from DMF. Adjusting solvent polarity (e.g., switching from ethanol to DMF) or using microwave-assisted synthesis may reduce side-product formation .

Q. How can spectroscopic techniques (IR, NMR, MS) be employed to confirm the structure of this compound?

  • Methodological Answer :

  • IR : Look for characteristic peaks: ~3440 cm⁻¹ (O–H stretch), ~1660 cm⁻¹ (C=O of quinolinone), and ~1620 cm⁻¹ (C=N) .
  • ¹H NMR : Key signals include δ 6.8–8.2 ppm (aromatic protons), δ 3.5–4.0 ppm (methyl/methylene groups adjacent to electronegative atoms), and δ 10–12 ppm (exchangeable –OH proton, suppressed in D₂O) .
  • MS : Molecular ion peaks (e.g., m/z 195 for C₉H₆ClNO₂) and fragmentation patterns (e.g., loss of Cl or CO groups) confirm molecular weight and substituent positions .

Q. What are the common impurities observed during synthesis, and how can they be identified and removed?

  • Methodological Answer : Chlorinated byproducts (e.g., over-chlorinated quinoline derivatives) and unreacted intermediates are common. Use TLC (silica gel, ethyl acetate/hexane eluent) or HPLC (C18 column, acetonitrile/water gradient) for detection. Purification via column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) effectively isolates the target compound .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve ambiguities in the molecular conformation of this compound?

  • Methodological Answer : Grow crystals via slow evaporation of a saturated DMSO/ethanol solution. Data collection using a diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 296 K provides bond lengths and angles. Refinement with SHELXL ( ) resolves torsional ambiguities, such as the dihedral angle between the quinolinone ring and substituents (e.g., 175.71° for Cl–C–C–O alignment). Discrepancies in thermal parameters (e.g., Ueq > 0.05 Ų) may indicate disorder, requiring TWIN or HKLF5 corrections .

Q. How can conflicting spectroscopic data (e.g., unexpected NOESY correlations or split NMR peaks) be analyzed to validate structural hypotheses?

  • Methodological Answer : For split NMR peaks (e.g., δ 3.5–4.0 ppm), variable-temperature NMR (25–80°C) can assess rotational barriers of substituents. NOESY correlations between H-5 (δ 7.95 ppm) and H-7 (δ 7.42 ppm) confirm spatial proximity, ruling out alternative tautomers. Computational modeling (DFT at B3LYP/6-31G* level) predicts stable conformers, which can be cross-validated with experimental data .

Q. What strategies are recommended for elucidating the mechanism of biological activity in quinolinone derivatives?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., bacterial gyrase or kinase ATP-binding pockets). Focus on hydrogen bonding (hydroxy group) and hydrophobic contacts (chlorine and aromatic rings) .
  • SAR Studies : Synthesize analogs (e.g., 6-fluoro or 3-methoxy substitutions) and compare MIC values against S. aureus (). Correlate logP values (calculated via ChemDraw) with membrane permeability to optimize bioavailability .

Q. How can crystallographic data be reconciled with spectroscopic results to address discrepancies in hydrogen-bonding networks?

  • Methodological Answer : X-ray data ( ) may show intermolecular O–H···O=C bonds (2.8–3.0 Å), while IR shows broad –OH stretches. If NMR does not show expected –OH proton signals (e.g., due to exchange broadening), use deuterated solvents (DMSO-d₆) and 1D NOE to confirm intramolecular H-bonding. Periodic DFT calculations (VASP) model lattice interactions to explain packing motifs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.